![molecular formula C9H16N2 B14373364 1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine CAS No. 91198-37-7](/img/structure/B14373364.png)
1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine is a heterocyclic compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.2367 g/mol . This compound is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene and is commonly used in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine can be synthesized through various methods. One common method involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with appropriate reagents under controlled conditions . The reaction typically requires heating and the use of solvents such as ether or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency . The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the compound act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine involves its interaction with various molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions . These interactions are crucial in its role as a catalyst and in its biological activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene: Shares a similar bicyclic structure and is used in similar applications.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another related compound with comparable reactivity and uses.
Uniqueness
1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which confer distinct reactivity and catalytic properties . Its ability to form stable complexes with various reagents and its versatility in different chemical reactions make it a valuable compound in research and industry .
Properties
CAS No. |
91198-37-7 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,2,3,4,6,7,10,10a-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-2,9-10H,3-8H2 |
InChI Key |
MOOSMEVEYAAVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC=CCCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


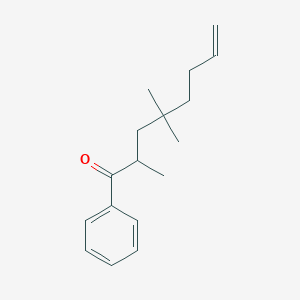

![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
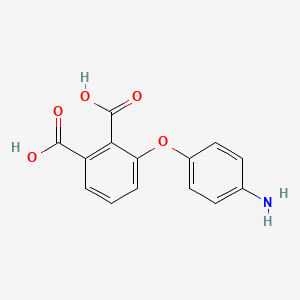
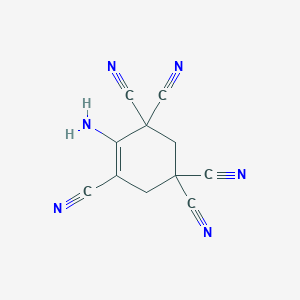
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)

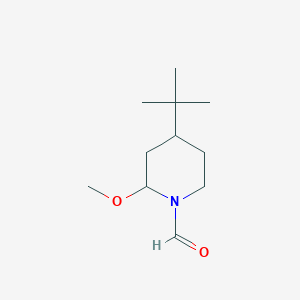
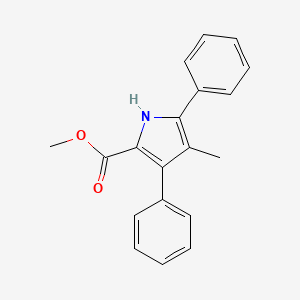
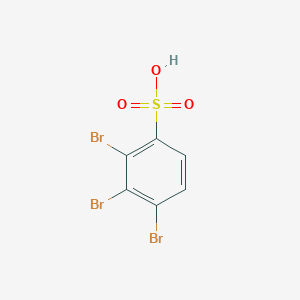
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)

